Broad-Spectrum Antimycobacterial Activity Enabled by 2-Benzyl-2,7-diazaspiro[3.5]nonane Scaffold
Incorporation of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold into benzothiazinone derivatives yields potent, broad-spectrum antimycobacterial activity against both Mycobacterium tuberculosis (MTB) and nontuberculous mycobacteria (NTM). In contrast, the first-generation benzothiazinone DprE1 inhibitor PBTZ169, which lacks this scaffold, is ineffective against NTM due to a Cys387Ala mutation in the DprE1 target [1]. Lead compound B2, containing the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, establishes a stable electrostatic interaction with the highly conserved Asp326 residue of M. abscessus DprE1, underpinning its broad-spectrum activity [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Compound B2 (contains 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold): MIC < 0.01 μg/mL against MTB; MIC 0.03125–2.5 μg/mL against NTM strains (M. abscessus, M. avium, M. fortuitum) [1] |
| Comparator Or Baseline | PBTZ169 (lacks 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold): MIC > 32 μg/mL against most NTM reference and clinical strains; nanomolar potency against MTB but no NTM activity [1] [2] |
| Quantified Difference | >1000-fold improvement in NTM activity (MIC >32 μg/mL vs 0.03125 μg/mL minimum) |
| Conditions | In vitro broth microdilution assay against M. abscessus, M. avium, M. fortuitum, and M. tuberculosis H37Rv |
Why This Matters
This differentiation is critical for programs targeting emerging NTM infections, where legacy benzothiazinones fail; the 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold is a validated entry point for broad-spectrum antimycobacterial development.
- [1] Wu, J., Ma, C., Wei, M., Chen, X., Wang, W., Gao, J., ... & Lv, K. (2025). Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, DOI: 10.1021/acs.jmedchem.5c02429. View Source
- [2] Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models. OvidDS. View Source
